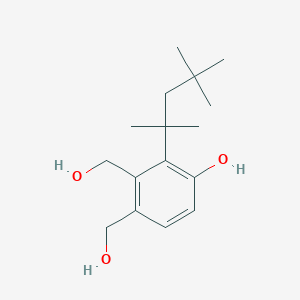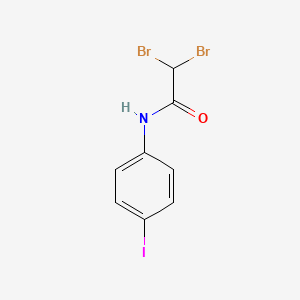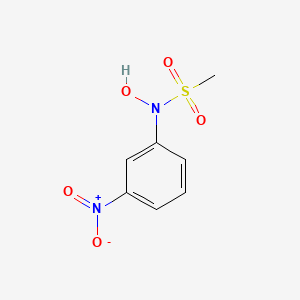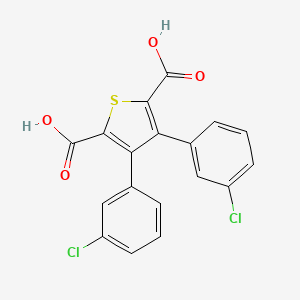
2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions of the thiophene ring, and two 3-chlorophenyl groups at the 3 and 4 positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- typically involves the chlorination of adipic acid using thionyl chloride . The reaction is carried out under reflux conditions for an extended period, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include thionyl chloride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl groups may interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- can be compared with other thiophene derivatives, such as:
2,5-Thiophenedicarboxylic acid: Lacks the chlorophenyl groups, making it less hydrophobic and potentially less biologically active.
3,4-Thiophenedicarboxylic acid: Similar structure but different substitution pattern, leading to different chemical and biological properties.
2,5-Furandicarboxylic acid: Contains an oxygen atom instead of sulfur, resulting in different reactivity and applications.
These comparisons highlight the unique properties of 2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)-, particularly its enhanced hydrophobicity and potential biological activities due to the presence of chlorophenyl groups.
Properties
CAS No. |
62497-26-1 |
|---|---|
Molecular Formula |
C18H10Cl2O4S |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
3,4-bis(3-chlorophenyl)thiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C18H10Cl2O4S/c19-11-5-1-3-9(7-11)13-14(10-4-2-6-12(20)8-10)16(18(23)24)25-15(13)17(21)22/h1-8H,(H,21,22)(H,23,24) |
InChI Key |
JUHUVHDRMOUHQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(SC(=C2C3=CC(=CC=C3)Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


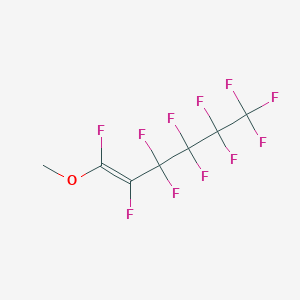
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
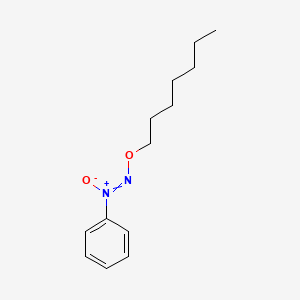
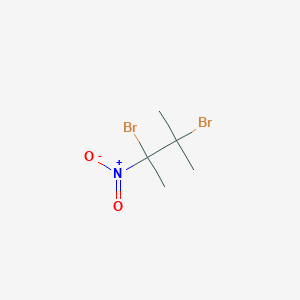
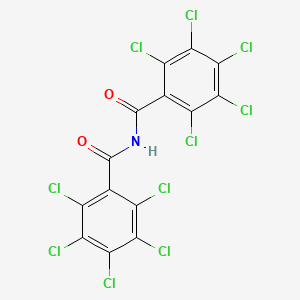
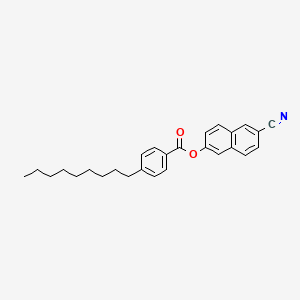

![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
